molecular formula C13H14CuF6O2 B1458705 CID 92043567 CAS No. 86233-74-1

CID 92043567

Cat. No.: B1458705
CAS No.: 86233-74-1
M. Wt: 379.78 g/mol
InChI Key: WSAPIYREFIKPSH-UHFFFAOYSA-N
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Description

CID 92043567 is an organometallic compound with the molecular formula C₁₃H₁₃CuF₆O₂. It is commonly used in various chemical processes and applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 92043567 typically involves the reaction of copper(I) chloride with hexafluoroacetylacetone and 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The general reaction can be represented as follows:

CuCl+C₅H₂F₆O₂+C₈H₁₂C₁₃H₁₃CuF₆O₂\text{CuCl} + \text{C₅H₂F₆O₂} + \text{C₈H₁₂} \rightarrow \text{C₁₃H₁₃CuF₆O₂} CuCl+C₅H₂F₆O₂+C₈H₁₂→C₁₃H₁₃CuF₆O₂

Industrial Production Methods

In industrial settings, the production of this complex is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

CID 92043567 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) species.

    Reduction: It can be reduced back to copper(0) under specific conditions.

    Substitution: Ligand exchange reactions can occur, where the hexafluoro-2,4-pentanedionate or cyclooctadiene ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines or amines under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while reduction can yield metallic copper .

Scientific Research Applications

CID 92043567 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which CID 92043567 exerts its effects involves the coordination of the copper(I) center with the hexafluoro-2,4-pentanedionate and cyclooctadiene ligands. This coordination stabilizes the copper(I) species and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Copper(I) hexafluoroacetylacetonate: Similar in structure but lacks the cyclooctadiene ligand.

    Copper(I) acetylacetonate: Similar coordination environment but with different ligands.

    Copper(I) trifluoroacetylacetonate: Another related compound with trifluoroacetylacetonate ligands.

Uniqueness

CID 92043567 is unique due to the presence of both hexafluoro-2,4-pentanedionate and cyclooctadiene ligands, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles .

Properties

CAS No.

86233-74-1

Molecular Formula

C13H14CuF6O2

Molecular Weight

379.78 g/mol

IUPAC Name

copper;cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C8H12.C5H2F6O2.Cu/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;

InChI Key

WSAPIYREFIKPSH-UHFFFAOYSA-N

SMILES

C1C[CH][CH]CC[CH][CH]1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Isomeric SMILES

C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu]

Canonical SMILES

C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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